molecular formula C9H8ClFO5S B2918752 Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate CAS No. 2060056-99-5

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate

Cat. No. B2918752
CAS RN: 2060056-99-5
M. Wt: 282.67
InChI Key: AATHIWGAMVPUCT-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups including a chlorosulfonyl group, a fluoro group, a methoxy group, and a carboxylate group .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” are not explicitly stated in the search results .

Scientific Research Applications

Synthesis of Herbicide Intermediates

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate serves as a precursor in the synthesis of herbicide intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole. This process involves multiple steps, starting from 4-chloro-2-fluoroanisole, leading to various transformations including methylation and oxidation, ultimately yielding the herbicide intermediate with significant yields (Zhou Yu, 2002).

Discovery of New Compounds from Marine Fungi

In the quest for new bioactive compounds, derivatives structurally similar to Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been identified from marine endophytic fungi, showcasing moderate antitumor and antimicrobial activities. This highlights the compound's relevance in natural product synthesis and its potential as a scaffold for developing therapeutic agents (X. Xia et al., 2011).

Development of Photosensitizers for Cancer Treatment

Derivatives of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been investigated for their applications in photodynamic therapy (PDT) for cancer treatment. Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base exhibit high singlet oxygen quantum yield, indicating their potential as efficient Type II photosensitizers in PDT (M. Pişkin et al., 2020).

Environmental Monitoring and Human Health

Compounds structurally related to Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate have been utilized in methods for measuring environmental phenols in human milk. This application is crucial for assessing exposure to potentially harmful compounds in infants, showcasing the compound's relevance beyond synthetic chemistry into public health and safety (X. Ye et al., 2008).

Mechanism of Action

The mechanism of action for “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” is not specified in the search results .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future directions for the use and study of “Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate” are not specified in the search results .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO5S/c1-15-7-4-6(11)5(9(12)16-2)3-8(7)17(10,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHIWGAMVPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate

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